

Spectroscopic comparison of Di-tert-butyl disulfide and polysulfide

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Compound of Interest

Compound Name: Di-tert-butyl polysulfide

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Spectroscopic Comparison: Di-tert-butyl Disulfide vs. Polysulfides

This guide provides an objective spectroscopic comparison between di-tert-butyl disulfide, a simple organic disulfide, and inorganic polysulfides (S_n^{2-}), which are chains of sulfur atoms. The comparison focuses on key analytical techniques: Nuclear Magnetic Resonance (NMR), Raman, Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science to aid in the identification and characterization of these sulfur-containing compounds.

Data Presentation: Spectroscopic Signature Comparison

The following tables summarize the key spectroscopic data for di-tert-butyl disulfide and various polysulfide species. Polysulfide data can vary depending on the counter-ion, solvent, and temperature, but the values presented are representative for characterization.

Table 1: 1H and ^{13}C NMR Spectroscopic Data

Compound	Technique	Solvent	Chemical Shift (δ)	Notes
Di-tert-butyl Disulfide	^1H NMR	CDCl_3	~ 1.33 ppm (singlet)	Represents the 18 equivalent protons of the two tert-butyl groups.
^{13}C NMR	CDCl_3	~ 47.6 ppm (quaternary C), ~ 31.1 ppm (methyl C)	Shows two distinct signals for the two types of carbon atoms.	
Polysulfides (Li_2S_n)	^1H & ^7Li NMR	Various	Indirect observation via shifts in solvent peaks or changes in relaxation times.	Direct NMR of polysulfides is challenging. Presence of paramagnetic radical species (e.g., $\text{S}_3^{\bullet-}$) significantly decreases the T1 relaxation time of solvent protons.

Table 2: Raman Spectroscopic Data

Compound	Technique	Medium	Key Frequencies (cm ⁻¹)	Assignment
Di-tert-butyl Disulfide	Raman	Solid/Liquid	~510 cm ⁻¹	S-S (Disulfide) Stretch
~640 cm ⁻¹	C-S (Carbon-Sulfur) Stretch			
Sodium Polysulfides	Raman	Solid/Liquid	~192 cm ⁻¹	S ₂ ²⁻ Stretch
~450 cm ⁻¹	S ₃ ²⁻ Stretch			
~390, 518 cm ⁻¹	S ₄ ²⁻ Stretches			
~386, 440 cm ⁻¹	S ₆ ²⁻ Stretches			
~380, 436 cm ⁻¹	S ₈ ²⁻ Stretches			
~534 cm ⁻¹	S ₃ ^{•-} (Radical) Stretch			

Table 3: UV-Visible Spectroscopic Data

Compound	Technique	Solvent	λ_{max} (nm)	Notes
Di-tert-butyl Disulfide	UV-Vis	Cyclohexane	~250 nm	Weak absorption characteristic of dialkyl disulfides, arising from stereoelectronic effects.
Polysulfides	UV-Vis	Glyme-based Electrolytes	S_8 : ~237, 280 nm	Elemental sulfur starting material.
S_8^{2-} : Not typically detected				
S_6^{2-} : ~355 nm	As chain length increases, λ_{max} generally shifts to longer wavelengths.			
S_4^{2-} : ~410 nm	Responsible for the yellow color of many polysulfide solutions.			
$\text{S}_3^{\bullet-}$ (Radical): ~640 nm	Gives a characteristic blue color.			

Table 4: Infrared (IR) Spectroscopic Data

Compound	Technique	Medium	Key Frequencies (cm ⁻¹)	Assignment
Di-tert-butyl Disulfide	ATR-IR / Vapor	Liquid Film / Gas	2960-2860 cm ⁻¹	C-H Stretching
1450-1360 cm ⁻¹	C-H Bending			
~500-550 cm ⁻¹ (Weak)	S-S Stretch (Often weak or inactive in IR)			
Polysulfides	in-situ FTIR	Electrolyte	S-S Stretches	S-S vibrational modes for various polysulfide species (S _x ²⁻ , 2 ≤ x ≤ 8) can be monitored, though peaks are often broad and overlapping.

Experimental Workflows and Logical Relationships

The following diagram illustrates the workflow for the spectroscopic comparison of the two compound classes.

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